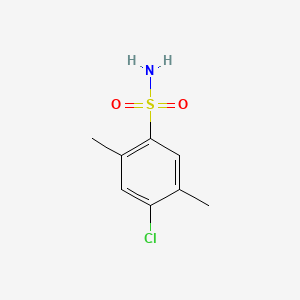
3-Fluor-4-(Trifluormethyl)phenylessigsäure
Übersicht
Beschreibung
3-Fluoro-4-(trifluoromethyl)phenylacetic acid, also known as 3-F-TFPAA, is a fluorinated carboxylic acid that has become increasingly popular in scientific research due to its unique properties. It is a colorless, odorless, and non-toxic compound that is soluble in most organic solvents. 3-F-TFPAA has a wide variety of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. Its unique properties make it an ideal reagent for various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
3-Fluor-4-(Trifluormethyl)phenylessigsäure: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung. Es wird bei der Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet. Zum Beispiel werden seine Derivate auf ihr Potenzial als PPARγ/δ-Duale Agonisten untersucht, die für die Behandlung von Stoffwechselstörungen wie Diabetes und Fettleibigkeit relevant sind . Zusätzlich dient es als Vorläufer für die Herstellung von heterocyclischen Xanthinderivaten, die als selektive A2B-Adenosinrezeptor-Antagonisten wirken . Diese Antagonisten haben therapeutische Auswirkungen auf entzündliche und kardiovaskuläre Erkrankungen.
Materialwissenschaften
In der Materialwissenschaft spielen Derivate dieser Verbindung eine wichtige Rolle bei der Entwicklung neuer Materialien mit spezifischen fluorierten funktionellen Gruppen. Diese Materialien weisen häufig einzigartige Eigenschaften wie erhöhte Lösungsmittelbeständigkeit und thermische Stabilität auf, was sie für spezielle Anwendungen wie Hochleistungsbeschichtungen und fortschrittliche Polymere geeignet macht .
Chemische Synthese
This compound: ist ein vielseitiger Baustein in der organischen Synthese. Es wird verwendet, um fluorierte Phenylgruppen in ein Molekül einzuführen, was die Reaktivität und physikalischen Eigenschaften des Moleküls erheblich verändern kann. Seine Rolle bei Diolefinierungsreaktionen und als Zwischenprodukt bei der Synthese komplexer organischer Moleküle ist für synthetische Chemiker von besonderem Interesse .
Landwirtschaft
Während direkte Anwendungen in der Landwirtschaft für diese spezielle Verbindung nicht weit verbreitet sind, spielen fluorierte organische Verbindungen im Allgemeinen eine Rolle bei der Entwicklung von Pflanzenschutzmitteln. Sie können zur Synthese wirksamerer Pestizide und Herbizide mit verbesserten Umweltprofilen verwendet werden .
Umweltstudien
In der Umweltchemie werden fluorierte Verbindungen wie This compound auf ihre Persistenz und Auswirkungen auf Ökosysteme untersucht. Die Forschung in diesem Bereich kann zu einem besseren Verständnis und Management fluorierter Schadstoffe führen und sicherere Umweltpraktiken gewährleisten .
Analytische Chemie
Diese Verbindung kann als Standard oder Referenzmaterial in der analytischen Chemie verwendet werden, um analytische Methoden zu entwickeln und zu validieren. Seine gut definierte Struktur und Eigenschaften machen es für den Einsatz in Kalibrierungskurven und quantitativer Analyse in verschiedenen analytischen Techniken geeignet .
Wirkmechanismus
Target of Action
Similar compounds such as 4-(trifluoromethyl)phenylacetic acid have been used to synthesize pparγ/δ dual agonists , suggesting potential targets could be peroxisome proliferator-activated receptors (PPARs).
Mode of Action
It’s known that similar compounds can undergo diolefination mediated by mono-n-protected amino acid ligands . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ activity.
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates. Additionally, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects are critical for understanding the compound’s potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-(trifluoromethyl)phenylacetic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Additionally, high doses of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid may cause toxic or adverse effects, such as oxidative stress and inflammation. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
3-Fluoro-4-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways, including those related to fatty acid metabolism and oxidative stress. The compound can interact with enzymes such as oxidoreductases and transferases, leading to changes in metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity .
Eigenschaften
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWDXKJQNNLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372163 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238754-67-1 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)













